

# Spectral Analysis of 2-(2-Methoxyethoxy)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)aniline

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This technical guide provides a comprehensive overview of the spectral data for **2-(2-Methoxyethoxy)aniline**, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data and expected spectral characteristics based on analogous structures. The information is intended to serve as a valuable resource for the identification and characterization of this molecule.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for **2-(2-Methoxyethoxy)aniline** (Molecular Formula:  $C_9H_{13}NO_2$ , Molecular Weight: 167.21 g/mol )[\[1\]](#) [\[2\]](#).

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **2-(2-Methoxyethoxy)aniline** are presented below[\[3\]](#). The molecular ion peak  $[M]^+$  is expected at approximately  $m/z$  167.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	168.10192
[M+Na] <sup>+</sup>	190.08386
[M] <sup>+</sup>	167.09409
[M-H] <sup>-</sup>	166.08736
[M+NH <sub>4</sub> ] <sup>+</sup>	185.12846
[M+K] <sup>+</sup>	206.05780
[M+H-H <sub>2</sub> O] <sup>+</sup>	150.09190

Data sourced from predicted values.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts ( $\delta$ ) are influenced by the electronic environment of the protons. For **2-(2-Methoxyethoxy)aniline**, the following chemical shifts are estimated based on the analysis of similar aromatic amines and alkoxy-substituted benzenes. The aromatic protons are expected to appear in the downfield region (6.5-8.0 ppm), while the aliphatic protons of the methoxyethoxy group will be in the upfield region.

Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H (4H)	6.7 - 7.2	Multiplet	4H
-NH <sub>2</sub> (2H)	3.5 - 4.5 (broad)	Singlet	2H
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (4H)	3.7 - 4.2	Multiplet	4H
-OCH <sub>3</sub> (3H)	3.3 - 3.5	Singlet	3H

Note: These are estimated values and may vary based on the solvent and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the 110-160 ppm range.

Assignment	Estimated Chemical Shift (ppm)
Aromatic C-N	140 - 150
Aromatic C-O	145 - 155
Aromatic C-H (4C)	115 - 130
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (2C)	68 - 72
-OCH <sub>3</sub>	58 - 62

Note: These are estimated values and may vary based on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. For **2-(2-Methoxyethoxy)aniline**, the following absorption bands are expected.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch (Aromatic)	1250 - 1335	Strong
C-O Stretch (Ether)	1050 - 1150	Strong
N-H Bend (Amine)	1580 - 1650	Medium

Note: The presence of two bands in the N-H stretch region would indicate a primary amine.<sup>[4]</sup>

## Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the **2-(2-Methoxyethoxy)aniline** sample.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

#### Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid **2-(2-Methoxyethoxy)aniline** sample with dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

#### Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample over the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

#### Sample Preparation:

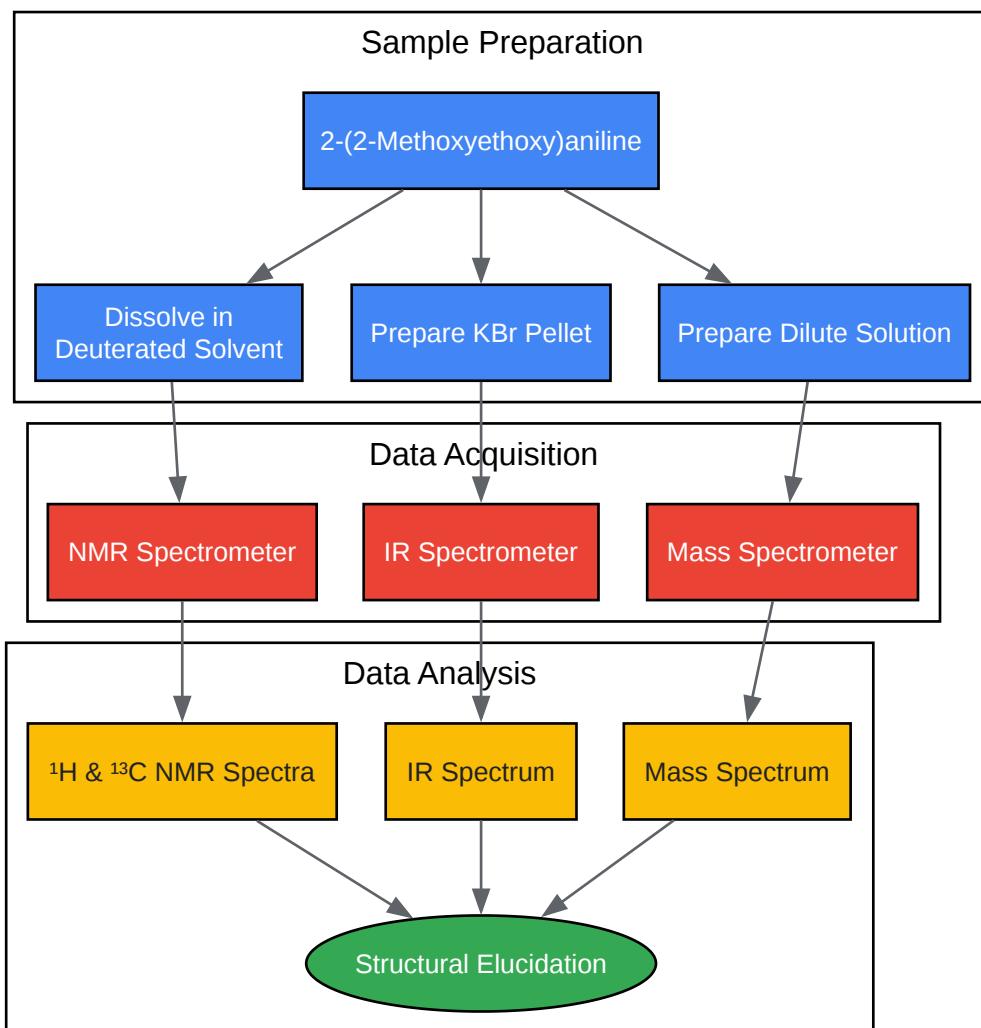
- Prepare a dilute solution of **2-(2-Methoxyethoxy)aniline** in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

- Introduce the sample solution into the mass spectrometer's ion source via direct infusion or after separation by liquid chromatography.
- Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- As the solvent evaporates, the analyte molecules become ionized.
- The ions are then guided into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

## Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like **2-(2-Methoxyethoxy)aniline**.



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A generalized workflow for the spectral analysis of a chemical compound.

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## References

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